H-Tyr(3-I)-OH-13C6

Description

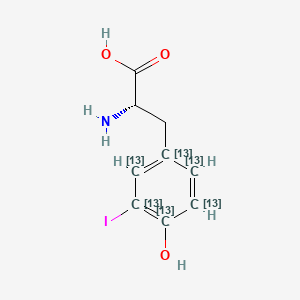

Structure

3D Structure

Properties

Molecular Formula |

C9H10INO3 |

|---|---|

Molecular Weight |

313.04 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid |

InChI |

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i1+1,2+1,3+1,5+1,6+1,8+1 |

InChI Key |

UQTZMGFTRHFAAM-DXQQUZLMSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C[C@@H](C(=O)O)N)I)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of H-Tyr(3-I)-OH-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled version of 3-iodo-L-tyrosine. While much of the experimental data pertains to its unlabeled counterpart, this document extrapolates these findings to the ¹³C₆-labeled molecule, highlighting the utility of isotopic labeling in advanced research. This guide includes detailed chemical and physical properties, experimental protocols for its synthesis, and visual representations of its roles in key biological pathways. The primary application of H-Tyr(3-I)-OH-¹³C₆ is as an internal standard in quantitative mass spectrometry-based assays for metabolomics and pharmacokinetic studies.

Introduction

H-Tyr(3-I)-OH-¹³C₆ is the L-tyrosine derivative, 3-iodo-L-tyrosine, in which the six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13. 3-Iodo-L-tyrosine is a key intermediate in the biosynthesis of thyroid hormones and a known inhibitor of tyrosine hydroxylase.[1][2] The introduction of the ¹³C₆ label provides a distinct mass shift, making it an invaluable tool for researchers utilizing mass spectrometry to trace and quantify metabolic pathways and the distribution of tyrosine analogs in biological systems.[3][] This guide will delve into the core chemical characteristics and structural details of this compound, providing a foundational resource for its application in research and drug development.

Chemical Structure and Properties

The fundamental structure of H-Tyr(3-I)-OH-¹³C₆ is that of L-tyrosine with an iodine atom at the meta-position of the phenol ring and with the six carbons of the phenyl group being ¹³C isotopes.

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-3-(4-hydroxy-3-iodophenyl-¹³C₆)propanoic acid[5]

-

Synonyms: 3-iodo-L-tyrosine-¹³C₆, Monoiodotyrosine-¹³C₆, MIT-¹³C₆

-

Molecular Formula: ¹³C₆C₃H₁₀INO₃

-

InChI Key: UQTZMGFTRHFAAM-ZETCQYMHSA-N (unlabeled)[5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-iodo-L-tyrosine. The properties of the ¹³C₆-labeled compound are expected to be very similar, with the most significant difference being the molecular weight.

| Property | Value | Source |

| Molecular Weight (unlabeled) | 307.09 g/mol | [2] |

| Molecular Weight (¹³C₆-labeled) | 313.09 g/mol (calculated) | |

| Appearance | White to off-white powder | Cayman Chemical |

| Melting Point | 210 °C (decomposition) | Sigma-Aldrich |

| Solubility | Soluble in dilute aqueous acid. | Sigma-Aldrich |

| Optical Rotation | [α]₂₀/D = -4.0 ± 2.0 (c=5 in 1N HCl) | Chem-Impex |

Spectral Data

| Spectral Data | Description | Source |

| ¹H NMR | Spectra available in public databases. | PubChem |

| ¹³C NMR | The ¹³C₆ labeling will result in distinct signals for the aromatic carbons, shifted from their natural abundance counterparts. | |

| Mass Spectrometry | The isotopic labeling provides a +6 Da mass shift compared to the unlabeled compound, allowing for clear differentiation in mass spectra. |

Experimental Protocols

Synthesis of H-Tyr(3-I)-OH-¹³C₆

The synthesis of H-Tyr(3-I)-OH-¹³C₆ can be achieved through the iodination of L-tyrosine-¹³C₆. Several methods exist for the iodination of tyrosine, with the use of iodine monochloride being a common approach. The following is a representative protocol adapted for the ¹³C₆-labeled starting material.[6]

Materials:

-

L-tyrosine-¹³C₆

-

Iodine monochloride (ICl) solution (1M in a suitable solvent like dichloromethane or acetic acid)

-

Methanol or other suitable solvent

-

Sodium thiosulfate solution (10% w/v)

-

Hydrochloric acid (1N)

-

Sodium hydroxide solution (1N)

-

Deionized water

Procedure:

-

Dissolve L-tyrosine-¹³C₆ in a minimal amount of 1N HCl.

-

Cool the solution to 0 °C in an ice bath with constant stirring.

-

Slowly add a stoichiometric equivalent of the iodine monochloride solution dropwise to the cooled tyrosine solution.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Quench the reaction by adding 10% sodium thiosulfate solution until the characteristic iodine color disappears.

-

Adjust the pH of the solution to the isoelectric point of 3-iodotyrosine (around pH 5.5-6.0) using 1N NaOH to precipitate the product.

-

Collect the precipitate by filtration and wash with cold deionized water.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Dry the final product under vacuum.

Biological Pathways and Mechanisms of Action

Role in Thyroid Hormone Synthesis

3-Iodo-L-tyrosine (monoiodotyrosine, MIT) is a crucial precursor in the synthesis of thyroid hormones, triiodothyronine (T₃) and thyroxine (T₄).[1][7] The process occurs in the thyroid gland and involves the iodination of tyrosine residues on the thyroglobulin protein, followed by the coupling of these iodinated tyrosines.[8][9]

Caption: Role of 3-Iodotyrosine in Thyroid Hormone Synthesis.

Inhibition of Tyrosine Hydroxylase

3-Iodo-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2][10] By competing with the natural substrate, tyrosine, it can modulate the levels of these important neurotransmitters.

Caption: Inhibition of Dopamine Synthesis by H-Tyr(3-I)-OH.

Experimental Workflow: Quantitative Analysis using H-Tyr(3-I)-OH-¹³C₆

The primary application of H-Tyr(3-I)-OH-¹³C₆ is as an internal standard for the accurate quantification of unlabeled 3-iodo-L-tyrosine in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for Quantification using a ¹³C-labeled Internal Standard.

Conclusion

H-Tyr(3-I)-OH-¹³C₆ is a powerful tool for researchers in the fields of endocrinology, neurochemistry, and drug metabolism. Its utility as an internal standard in mass spectrometry-based quantification allows for highly accurate and precise measurements of 3-iodo-L-tyrosine in complex biological matrices. This guide provides the foundational knowledge of its chemical properties, synthesis, and key biological roles to facilitate its effective application in scientific research. The provided diagrams and protocols serve as a starting point for the design of experiments involving this valuable isotopically labeled compound.

References

- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 5. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cusabio.com [cusabio.com]

- 8. The thyroid gland - Endocrinology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

H-Tyr(3-I)-OH-13C6: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Tyr(3-I)-OH-13C6 (L-3-Iodotyrosine-13C6), a stable isotope-labeled compound with significant applications in biomedical research. This document outlines its core uses, presents relevant physicochemical data, details experimental protocols, and visualizes key pathways and workflows to facilitate its integration into advanced research settings.

Core Research Applications

H-Tyr(3-I)-OH-13C6 is the stable isotope-labeled form of 3-iodo-L-tyrosine, a critical intermediate in thyroid hormone synthesis and a potent inhibitor of tyrosine hydroxylase.[1][2][3][4][5] The incorporation of six Carbon-13 atoms into the benzene ring provides a distinct mass shift, making it an invaluable tool for tracer studies and as an internal standard in quantitative mass spectrometry.[6][7]

Primary research applications include:

-

Metabolic Flux Analysis: Tracing the metabolic fate of 3-iodotyrosine in pathways related to thyroid hormone synthesis and tyrosine metabolism.[8][9] The 13C6 label allows researchers to distinguish the administered compound and its metabolites from their endogenous, unlabeled counterparts.[6][7]

-

Quantitative Proteomics and Metabolomics: Serving as an internal standard for the accurate quantification of unlabeled H-Tyr(3-I)-OH in complex biological matrices such as plasma, tissues, and cell lysates using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][10]

-

Neurotransmitter Research: Investigating the effects of 3-iodotyrosine on catecholamine biosynthesis pathways, particularly in the context of neurodegenerative diseases.[8][11][12] Its role as a tyrosine hydroxylase inhibitor can be precisely quantified and tracked.[1][2][3][4][11][12]

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of 3-iodotyrosine as a potential therapeutic agent or as a component of drug formulations.[8][11]

-

Endocrinology and Cancer Research: Studying thyroid function and disorders, as well as exploring its potential applications in cancer research and as a precursor for radiopharmaceuticals.[8][11][12]

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties of the parent compound, H-Tyr(3-I)-OH. The 13C6-labeled version will have a corresponding increase in molecular weight.

| Property | Value | Source |

| Molecular Formula | C9H10INO3 | [3][8][13] |

| Molecular Weight (Unlabeled) | 307.09 g/mol | [8][13][14] |

| Molecular Weight (13C6 Labeled) | ~313.09 g/mol | N/A |

| CAS Number (Unlabeled) | 70-78-0 | [3][8][13] |

| Purity | ≥95% - 99.79% | [3][4][14] |

| Appearance | Crystalline solid, White to off-white | [3][6] |

| Melting Point | ~210 °C (with decomposition) | [11][14] |

| Solubility | Soluble in dilute aqueous acid. Approximately 0.15 mg/mL in PBS (pH 7.2). | [3][14] |

| Storage Temperature | -20°C | [3][14] |

Key Signaling and Metabolic Pathways

Tyrosine Metabolism and Thyroid Hormone Synthesis

H-Tyr(3-I)-OH is an essential intermediate in the synthesis of thyroid hormones. The diagram below illustrates the iodination of L-tyrosine to form monoiodotyrosine (MIT), the precursor to H-Tyr(3-I)-OH.

Caption: Iodination of L-tyrosine in thyroid hormone synthesis.

Inhibition of Catecholamine Synthesis

H-Tyr(3-I)-OH acts as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine.

Caption: Inhibition of tyrosine hydroxylase by H-Tyr(3-I)-OH.

Experimental Protocols

Quantification of Endogenous 3-Iodo-L-Tyrosine in Plasma using LC-MS/MS

This protocol describes the use of H-Tyr(3-I)-OH-13C6 as an internal standard for the accurate quantification of endogenous 3-iodo-L-tyrosine.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of H-Tyr(3-I)-OH-13C6 internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

H-Tyr(3-I)-OH (unlabeled): Q1: m/z 308.0 -> Q3: m/z 262.0 (example transition, must be optimized).

-

H-Tyr(3-I)-OH-13C6 (labeled): Q1: m/z 314.0 -> Q3: m/z 268.0 (example transition, must be optimized).

-

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of unlabeled H-Tyr(3-I)-OH spiked into a surrogate matrix (e.g., stripped plasma).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of endogenous H-Tyr(3-I)-OH in the samples by interpolating from the calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for quantitative analysis using an internal standard.

This guide provides a foundational understanding of the applications and methodologies involving H-Tyr(3-I)-OH-13C6. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs and analytical instrumentation.

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. H-Tyr(3-I)-OH (PD002697, UQTZMGFTRHFAAM-ZETCQYMHSA-N) [probes-drugs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. peptide.com [peptide.com]

- 14. 3-Iodo-L-tyrosine 70-78-0 [sigmaaldrich.com]

Synthesis and purification of 13C6-labeled 3-iodo-L-tyrosine

An In-depth Technical Guide to the Synthesis and Purification of ¹³C₆-labeled 3-iodo-L-tyrosine

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C₆-labeled 3-iodo-L-tyrosine, a critical isotopically labeled compound for advanced research applications. Designed for researchers, scientists, and drug development professionals, this document details the chemical synthesis via electrophilic iodination of ¹³C₆-L-tyrosine and outlines robust purification methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC). The guide includes detailed experimental protocols, tabulated quantitative data for easy reference, and workflow diagrams generated using Graphviz to illustrate the key processes. The use of stable isotope-labeled 3-iodo-L-tyrosine is crucial for applications such as metabolic flux analysis, protein-protein interaction studies, and as an internal standard for quantitative mass spectrometry.[1]

Introduction

3-iodo-L-tyrosine is a derivative of the amino acid L-tyrosine and serves as an intermediate in the synthesis of thyroid hormones.[2] Its isotopically labeled form, specifically with six Carbon-13 atoms on the phenyl ring (¹³C₆-labeled), is an invaluable tool in biomedical and pharmaceutical research. The ¹³C₆ labeling provides a distinct mass shift (M+6), enabling precise quantification and differentiation from its naturally abundant counterpart in complex biological matrices. This makes it an ideal internal standard for mass spectrometry-based assays and a tracer for studying amino acid metabolism and kinetics in various physiological and pathological contexts, including cancer research.

This guide details a reproducible methodology for the synthesis of ¹³C₆-3-iodo-L-tyrosine, starting from commercially available ¹³C₆-L-tyrosine, followed by a comprehensive purification protocol to achieve high purity suitable for demanding scientific applications.

Properties and Specifications

A summary of the key chemical and physical properties of the target compound is presented below.

| Property | Value | Source |

| Chemical Name | (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid (¹³C₆ labeled ring) | [3] |

| Molecular Formula | ¹³C₆C₃H₁₀INO₃ | [4] |

| Molecular Weight | 313.14 g/mol | [4] |

| Labeled CAS Number | 2483735-06-2 | [4][5] |

| Unlabeled CAS Number | 70-78-0 | [4] |

| Isotopic Purity | Typically ≥99% for ¹³C | [4] |

| Chemical Purity | Typically ≥98% | [4] |

| Appearance | Crystalline solid | [2] |

Synthesis of ¹³C₆-labeled 3-iodo-L-tyrosine

The synthesis involves the direct electrophilic iodination of the ¹³C₆-L-tyrosine aromatic ring. The reaction must be carefully controlled to favor mono-iodination at the ortho-position to the hydroxyl group. A common method involves using iodine monochloride or a mixture of iodine and an oxidizing agent.

Synthesis Workflow

The overall process from the starting material to the final purified product is illustrated below.

References

An In-depth Technical Guide to H-Tyr(3-I)-OH-¹³C₆: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled version of 3-iodo-L-tyrosine. This document details its chemical properties, its critical role as an internal standard in quantitative mass spectrometry, and its applications in studying catecholamine and thyroid hormone metabolism. Detailed experimental protocols and workflow diagrams are provided to facilitate its use in a research setting.

Core Compound Data

H-Tyr(3-I)-OH-¹³C₆, also known as 3-Iodo-L-tyrosine-¹³C₆, is the isotopically labeled counterpart of the endogenous compound 3-iodotyrosine. The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.

| Property | H-Tyr(3-I)-OH-¹³C₆ | H-Tyr(3-I)-OH (unlabeled) |

| CAS Number | 2483735-06-2[1] | 70-78-0[2][3][4] |

| Molecular Formula | C₃¹³C₆H₁₀INO₃[1] | C₉H₁₀INO₃[3] |

| Molecular Weight | 313.4 g/mol [1] | 307.09 g/mol [2][4] |

| Appearance | Solid | Solid |

| Primary Application | Internal standard for quantitative mass spectrometry | Tyrosine hydroxylase inhibitor[2][3][4], intermediate in thyroid hormone synthesis[2] |

Role in Biological Systems and Research Applications

The unlabeled form, 3-iodotyrosine, is a naturally occurring molecule with two primary biological roles:

-

Intermediate in Thyroid Hormone Synthesis: It is a precursor in the production of thyroid hormones.[2]

-

Inhibitor of Tyrosine Hydroxylase: This enzyme is the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2][3][4]

Given these roles, H-Tyr(3-I)-OH-¹³C₆ is an invaluable tool for researchers in endocrinology and neuroscience. Its primary application is as an internal standard in isotope dilution mass spectrometry to accurately quantify thyroid hormones and their metabolites in various biological matrices.[5][6]

Experimental Protocols

Quantitative Analysis of Thyroid Hormones using LC-MS/MS with H-Tyr(3-I)-OH-¹³C₆ Internal Standard

This protocol provides a general framework for the analysis of thyroid hormones in serum.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

-

To 200 µL of serum, add 20 µL of an internal standard solution containing H-Tyr(3-I)-OH-¹³C₆ and other desired labeled thyroid hormones.

-

Add 750 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a solution suitable for LC-MS/MS analysis (e.g., a mixture of water and methanol).[1][7]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A C18 or Phenyl-Hexyl column is typically used for the separation of thyroid hormones.

-

Mobile Phase: A gradient of water and methanol or acetonitrile with a small percentage of formic acid or acetic acid is commonly employed.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode generally yields a better response for thyroid hormones.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding labeled internal standard are monitored.

-

3. Data Analysis

-

The concentration of the endogenous analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the ¹³C₆-labeled internal standard.

Visualization of Pathways and Workflows

Catecholamine Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of catecholamines, where tyrosine hydroxylase, the enzyme inhibited by 3-iodotyrosine, plays a crucial rate-limiting role.

Caption: The catecholamine biosynthesis pathway, with the inhibitory action of H-Tyr(3-I)-OH.

Experimental Workflow for Quantitative Analysis

The diagram below outlines a typical workflow for the quantitative analysis of a biological sample using a stable isotope-labeled internal standard like H-Tyr(3-I)-OH-¹³C₆.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

SILAC Experimental Workflow

For broader applications in quantitative proteomics, stable isotope-labeled amino acids are used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The general workflow is depicted below.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

A Technical Guide to the Isotopic Enrichment and Purity of H-Tyr(3-I)-OH-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic enrichment, and purity analysis of H-Tyr(3-I)-OH-¹³C₆ (3-Iodo-L-tyrosine-¹³C₆). This isotopically labeled amino acid is a critical tool in various research and development applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, proteomics, and metabolic flux analysis. Its use allows for the precise tracking and quantification of molecules in complex biological systems.

Synthesis of H-Tyr(3-I)-OH-¹³C₆

The synthesis of H-Tyr(3-I)-OH-¹³C₆ is a two-step process that begins with the commercially available L-Tyrosine-¹³C₆, which has a uniform isotopic enrichment of ≥99%. The subsequent iodination is a well-established electrophilic aromatic substitution reaction.

Step 1: Acquisition of L-Tyrosine-¹³C₆

The starting material, L-Tyrosine-(phenyl-¹³C₆), is sourced from commercial suppliers specializing in stable isotope-labeled compounds. This precursor ensures a high level of ¹³C enrichment in the final product.

Step 2: Iodination of L-Tyrosine-¹³C₆

The iodination of the ¹³C₆-labeled tyrosine is achieved by reacting it with an iodinating agent, such as iodine monochloride (ICl) or iodine in the presence of an oxidizing agent. The reaction is regioselective, with the iodine atom preferentially adding to the ortho position relative to the hydroxyl group on the phenyl ring.

The reaction mechanism involves the electrophilic attack of the iodonium ion (I⁺) on the activated aromatic ring of tyrosine. The hydroxyl group strongly activates the ring towards electrophilic substitution, directing the incoming electrophile to the ortho and para positions. As the para position is blocked by the alanine side chain, iodination occurs at one of the ortho positions (3 or 5). Under controlled conditions, mono-iodination is the predominant outcome.

Isotopic Enrichment and Purity Data

The quality of H-Tyr(3-I)-OH-¹³C₆ is defined by its isotopic enrichment and chemical purity. These parameters are determined using a combination of analytical techniques. Below are tables summarizing typical quantitative data for this compound.

Table 1: Isotopic Enrichment of H-Tyr(3-I)-OH-¹³C₆

| Parameter | Specification | Analytical Method |

| ¹³C Isotopic Enrichment | ≥ 99% | Mass Spectrometry (MS) |

| Isotopic Purity | ≥ 98% | Mass Spectrometry (MS) |

Table 2: Chemical Purity of H-Tyr(3-I)-OH-¹³C₆

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Enantiomeric Purity (L-isomer) | ≥ 99% | Chiral HPLC |

| Residual Solvents | Conforms to specification | Gas Chromatography (GC) |

| Elemental Analysis | Conforms to theoretical values | Elemental Analysis |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the isotopic enrichment and purity of H-Tyr(3-I)-OH-¹³C₆.

Isotopic Enrichment Determination by Mass Spectrometry

Objective: To determine the percentage of ¹³C atoms in the molecule and the distribution of isotopologues.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or FT-ICR) coupled with Liquid Chromatography (LC-MS).

Method:

-

Sample Preparation: A dilute solution of H-Tyr(3-I)-OH-¹³C₆ is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatographic Separation: The sample is injected into the LC system. A C18 reversed-phase column is typically used with a gradient elution to separate the analyte from any potential impurities.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in positive ion mode. Full scan spectra are acquired over a mass range that includes the molecular ions of the unlabeled, partially labeled, and fully labeled compound.

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the M+0, M+1, M+2, ..., M+6 peaks are used to calculate the isotopic enrichment. For H-Tyr(3-I)-OH-¹³C₆, the peak corresponding to the fully labeled molecule (all six carbons of the phenyl ring as ¹³C) should be the most abundant.

Chemical Purity Determination by HPLC

Objective: To quantify the percentage of the desired compound and detect any chemical impurities.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Method:

-

Sample Preparation: A known concentration of H-Tyr(3-I)-OH-¹³C₆ is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where the compound has maximum absorbance (typically around 280 nm for tyrosine derivatives).

-

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to H-Tyr(3-I)-OH-¹³C₆ and any impurity peaks. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure and the position of the iodine atom.

Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Method:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is acquired to confirm the presence of all expected protons and their chemical environments. The splitting patterns of the aromatic protons are characteristic of a 1,2,4-trisubstituted benzene ring, confirming the position of the iodine.

-

¹³C NMR: The carbon NMR spectrum will show signals for the ¹³C-labeled carbons of the phenyl ring, confirming the isotopic labeling. The chemical shifts of these carbons will be influenced by the iodine substituent.

Visualization of Workflows and Pathways

Synthesis and Analysis Workflow

An In-depth Technical Guide to the Stability and Storage of H-Tyr(3-I)-OH-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Tyr(3-I)-OH-¹³C₆ (L-3-Iodotyrosine-¹³C₆). The information presented herein is crucial for maintaining the integrity of the compound for research, and drug development applications. This document outlines the chemical properties, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction to H-Tyr(3-I)-OH-¹³C₆

H-Tyr(3-I)-OH-¹³C₆ is a stable isotope-labeled derivative of 3-iodo-L-tyrosine, an important molecule in biochemical and pharmaceutical research. It serves as an inhibitor of tyrosine hydroxylase and is an intermediate in the synthesis of thyroid hormones.[1] The incorporation of six ¹³C atoms in the tyrosine ring provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays. The stability of this labeled compound is paramount for its use in these applications, as any degradation can lead to inaccurate results.

The fundamental principle governing the stability of H-Tyr(3-I)-OH-¹³C₆ is that the isotopic label does not alter the chemical reactivity or toxicological profile of the molecule.[2] Therefore, its stability characteristics are considered identical to those of the unlabeled H-Tyr(3-I)-OH.

Recommended Storage and Handling

Proper storage and handling are critical to prevent the degradation of H-Tyr(3-I)-OH-¹³C₆. The following conditions are recommended based on available data for the unlabeled analogue and general guidelines for stable isotope-labeled compounds.

Table 1: Recommended Storage Conditions for H-Tyr(3-I)-OH-¹³C₆

| Form | Storage Temperature | Duration | Packaging and Handling Precautions |

| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[1] | Store in a tightly sealed, light-resistant container in a dry environment.[3] Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Handle in a manner that minimizes dust formation, preferably in a fume hood or using a balance enclosure.[2] |

| 2-8°C | Short-term | Suitable for short-term storage. Ensure the container is tightly sealed and protected from light.[3] | |

| In Solution | -80°C | Up to 6 months | For long-term stability in solution, storage at -80°C is recommended. Use a suitable solvent such as DMSO or an aqueous buffer. Solutions in aqueous buffers are not recommended for storage for more than one day.[4] Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | For shorter-term solution storage, -20°C is acceptable. Minimize freeze-thaw cycles.[4] |

Stability Profile and Degradation Pathways

H-Tyr(3-I)-OH-¹³C₆, like its unlabeled counterpart, is susceptible to degradation under various environmental conditions. Understanding these degradation pathways is essential for developing stability-indicating analytical methods and for interpreting experimental results. The primary degradation pathways for iodinated phenols include deiodination and oxidation of the side chain.[5][6]

Potential Degradation Pathways

dot

Caption: Potential degradation pathways of H-Tyr(3-I)-OH-¹³C₆.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following table summarizes the expected stability of H-Tyr(3-I)-OH under various stress conditions, based on the known behavior of similar iodinated phenolic compounds.

Table 2: Summary of Forced Degradation Studies on H-Tyr(3-I)-OH

| Stress Condition | Reagent/Condition | Duration | Expected Degradation | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Likely stable. The phenolic ring and amino acid structure are generally stable to mild acid hydrolysis. | Minimal degradation expected. |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | Potential for some degradation, including deiodination and racemization. | H-Tyr-OH, D-Tyr(3-I)-OH. |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Susceptible to oxidation. The phenolic ring and the amino acid side chain can be oxidized. Deiodination may also occur.[6] | 3,5-diiodo-L-tyrosine (from potential disproportionation), hydroxylated derivatives, deiodinated and oxidized products. |

| Thermal Degradation | 60°C (in solution) | 48 hours | Generally stable at moderately elevated temperatures. | Minimal degradation expected. |

| Photostability | Exposed to UV light (e.g., 254 nm) | 8 hours | Sensitive to light.[3] Photodegradation can lead to deiodination and the formation of various photoproducts. | H-Tyr-OH, various radical-mediated products. |

Experimental Protocols

This section provides detailed methodologies for assessing the stability of H-Tyr(3-I)-OH-¹³C₆.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating H-Tyr(3-I)-OH-¹³C₆ from its potential degradation products.

Table 3: HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 283 nm |

| Injection Volume | 10 µL |

dot

Caption: A typical workflow for conducting forced degradation studies.

Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of H-Tyr(3-I)-OH-¹³C₆ at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

-

Photostability: Expose 1 mL of the stock solution to UV light (254 nm) for 8 hours. A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method described in section 4.1.

-

Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control. Identify any significant degradation products by their retention times and, if coupled with a mass spectrometer, their mass-to-charge ratios.

Signaling Pathways and Biological Relevance

H-Tyr(3-I)-OH is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). By inhibiting this enzyme, it can modulate various physiological processes regulated by these neurotransmitters.

dot

Caption: Inhibition of the catecholamine biosynthesis pathway by H-Tyr(3-I)-OH.

Conclusion

The stability of H-Tyr(3-I)-OH-¹³C₆ is crucial for its application as an internal standard in quantitative bioanalysis and other research areas. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and methodologies for its assessment. By adhering to the guidelines presented, researchers can ensure the integrity of this valuable research tool, leading to more accurate and reliable experimental outcomes. The primary stability concerns are sensitivity to light and potential degradation under strong oxidative and alkaline conditions. Proper storage at low temperatures and in light-protected containers is essential for long-term use.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Iodo-Tyrosine [chembk.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 6. researchgate.net [researchgate.net]

Applications of Iodinated Tyrosine Derivatives in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of iodine into tyrosine residues represents a powerful and versatile tool in the field of proteomics. This modification, leveraging the unique chemical properties of iodine, enables a wide array of applications, from the elucidation of protein structure and function to the development of novel diagnostics and therapeutics. This technical guide provides a comprehensive overview of the core applications of iodinated tyrosine derivatives in proteomics, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

Iodinated tyrosine derivatives, primarily 3-iodotyrosine (MIT) and 3,5-diiodotyrosine (DIT), serve as critical intermediates in physiological processes and as invaluable probes in experimental settings. Their utility stems from several key features: the introduction of a heavy atom facilitates detection by mass spectrometry and X-ray crystallography; radioisotopes of iodine (e.g., ¹²⁵I and ¹³¹I) provide a sensitive means for tracing and quantification; and the altered chemical properties of the iodinated phenol ring can be exploited for cross-linking and interaction studies. This guide will delve into these applications, providing the necessary technical details for their implementation in a research or drug development context.

Core Applications in Proteomics

The applications of iodinated tyrosine derivatives in proteomics are multifaceted, spanning from fundamental protein characterization to advanced cellular and in vivo studies. Key areas of application include:

-

Protein Identification and Quantification: The mass shift induced by iodination allows for the confident identification of tyrosine-containing peptides in complex mixtures using mass spectrometry. Furthermore, stable isotope labeling with iodine can be employed for relative and absolute protein quantification.

-

Structural Proteomics: The heavy iodine atom serves as an excellent phasing tool in X-ray crystallography, aiding in the determination of protein three-dimensional structures. Additionally, the solvent accessibility of tyrosine residues can be probed by iodination, providing insights into protein folding and conformation.

-

Protein-Protein Interaction Studies: Photo-reactive iodinated tyrosine derivatives can be used as cross-linking agents to capture transient and stable protein-protein interactions. The iodine tag facilitates the identification of cross-linked peptides by mass spectrometry.

-

Signaling Pathway Elucidation: As key components of thyroid hormones, iodinated tyrosines are central to endocrine signaling. Proteomic approaches are employed to study the synthesis, metabolism, and downstream effects of these signaling molecules. Furthermore, iodinated tyrosine derivatives can act as inhibitors of key enzymes, such as tyrosine hydroxylase, providing a tool to probe signaling pathways like dopamine synthesis.

-

Radiopharmaceutical Development: The use of radioiodinated peptides and proteins is a cornerstone of nuclear medicine for both diagnostic imaging and targeted radiotherapy. Proteomic techniques are essential for the development and characterization of these agents.

Quantitative Data Summary

The efficiency and outcomes of protein iodination are dependent on the chosen method and the specific protein or peptide being modified. The following tables summarize key quantitative data from various studies.

| Iodination Method | Peptide/Protein | Iodination Yield (%) | Reference |

| Chloramine-T | Quorum sensing peptide (Q206) | ~57% | [1] |

| Iodo-Gen® | Quorum sensing peptide (Q164) | ~20% | [1] |

| Bolton-Hunter | Quorum sensing peptide (Q164) | ~2% | [1] |

Table 1: Comparison of Iodination Yields for Quorum Sensing Peptides. This table illustrates the variability in iodination efficiency depending on the chemical method employed.[1]

| Peptide | Condition | Hydrolysis after 72h (%) | Reference |

| P1 (non-iodinated) | MMP-9 treatment | 65 ± 0.22 | [2] |

| P1I (iodinated) | MMP-9 treatment | 100 ± 0.06 | [2] |

| P3 (non-iodinated) | MMP-9 treatment | 40 ± 2.33 | [2] |

| P3I (iodinated) | MMP-9 treatment | 70 ± 1.31 | [2] |

Table 2: Effect of Iodination on MMP-9 Mediated Peptide Hydrolysis. This table demonstrates that iodination can significantly enhance the rate and extent of enzymatic cleavage of specific peptide sequences.[2]

| Method | Peptide Level Label Efficiency (%) | Protein Level Label Efficiency (%) | Peptide Level Fitting Efficiency (%) | Protein Level Fitting Efficiency (%) | Reference |

| IPSA | 33.73 | 58.88 | 16.42 | 32.28 | [3] |

| SPROX | 31.41 | 72.54 | 4.34 | 14.86 | [3] |

Table 3: Comparison of Labeling and Fitting Efficiencies for IPSA and SPROX Methods in Human Serum. This table provides a quantitative comparison of two methods for assessing protein folding stability, highlighting the performance of the iodination-based IPSA method.[3]

Key Signaling Pathways

Iodinated tyrosine derivatives are integral to several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate two key examples: Thyroid Hormone Synthesis and Dopamine Synthesis Inhibition.

Figure 1: Thyroid Hormone Synthesis Pathway. This diagram illustrates the key steps in the synthesis of thyroid hormones T3 and T4, highlighting the central role of monoiodotyrosine (MIT) and diiodotyrosine (DIT) as precursors.

Figure 2: Inhibition of Dopamine Synthesis by 3-Iodo-L-tyrosine. This diagram shows the enzymatic pathway for dopamine synthesis from tyrosine and illustrates how 3-iodo-L-tyrosine can act as an inhibitor of the rate-limiting enzyme, tyrosine hydroxylase.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of iodinated tyrosine derivatives in proteomics. The following sections provide methodologies for key experiments.

Protocol 1: General Peptide Iodination using the Iodo-Gen® Method

This protocol describes a common method for the iodination of tyrosine residues in peptides.

Materials:

-

Peptide containing at least one tyrosine residue

-

Iodo-Gen® pre-coated tubes (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

-

Sodium Iodide (Na¹²⁵I or non-radioactive NaI)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching solution (e.g., sodium metabisulfite or a solution of non-iodinated tyrosine)

-

Size-exclusion chromatography column (e.g., Sephadex G-10) for purification

Procedure:

-

Reagent Preparation: Dissolve the peptide in PBS to a final concentration of 1 mg/mL. Prepare the quenching solution.

-

Iodination Reaction: a. Add 100 µL of PBS to an Iodo-Gen® tube and incubate for 5 minutes at room temperature to activate the reagent. b. Add the desired amount of NaI (radioactive or non-radioactive) to the tube. c. Add 100 µL of the peptide solution to the Iodo-Gen® tube. d. Incubate the reaction mixture for 15-20 minutes at room temperature with occasional gentle mixing.

-

Quenching: Transfer the reaction mixture to a new tube containing 100 µL of the quenching solution to stop the iodination reaction.

-

Purification: a. Equilibrate a size-exclusion chromatography column with PBS. b. Load the quenched reaction mixture onto the column. c. Elute with PBS and collect fractions. d. Monitor the fractions for radioactivity (if using ¹²⁵I) or by UV absorbance at 280 nm to separate the iodinated peptide from unreacted iodide and other small molecules.

-

Analysis: Analyze the purified iodinated peptide by mass spectrometry to confirm the extent of iodination (mono-, di-iodination) and to verify the integrity of the peptide.

Protocol 2: Tryptic Digestion and Mass Spectrometry Analysis of Iodinated Proteins

This protocol outlines the steps for preparing an iodinated protein for mass spectrometric analysis to identify the sites of iodination.

Materials:

-

Iodinated protein sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid (0.1%)

-

Acetonitrile

-

C18 solid-phase extraction (SPE) cartridges

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

-

Denaturation, Reduction, and Alkylation: a. Dissolve the iodinated protein in 50 mM ammonium bicarbonate buffer. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. c. Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

-

Tryptic Digestion: a. Add trypsin to the protein solution at a 1:50 (trypsin:protein) w/w ratio. b. Incubate overnight at 37°C.

-

Sample Cleanup: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. c. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid. d. Dry the eluted peptides in a vacuum centrifuge.

-

LC-MS/MS Analysis: a. Reconstitute the dried peptides in 0.1% formic acid. b. Inject the sample onto a reverse-phase HPLC column coupled to a mass spectrometer. c. Separate the peptides using a gradient of increasing acetonitrile concentration. d. Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

-

Data Analysis: a. Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest). b. Specify mono- and di-iodination of tyrosine as variable modifications in the search parameters. c. Validate the identified iodinated peptides and pinpoint the exact sites of modification.

Protocol 3: Photo-Crosslinking with Iodinated Tyrosine Derivatives

This protocol provides a general workflow for using a photo-reactive iodinated tyrosine analog to study protein-protein interactions.

Materials:

-

Protein of interest (bait)

-

Interacting partner protein(s) (prey)

-

Photo-reactive iodinated tyrosine derivative (e.g., containing a diazirine or benzophenone group) incorporated into the bait protein (either chemically or biosynthetically)

-

UV lamp (e.g., 365 nm)

-

SDS-PAGE reagents

-

In-gel digestion reagents (as in Protocol 2)

-

Mass spectrometer

Procedure:

-

Sample Preparation: a. Incubate the bait protein containing the photo-reactive iodinated tyrosine with the prey protein(s) under conditions that favor their interaction.

-

Photo-Crosslinking: a. Expose the protein mixture to UV light for a specific duration (e.g., 15-30 minutes) on ice to activate the photo-reactive group and form covalent cross-links.

-

Separation and Visualization: a. Separate the cross-linked protein complexes by SDS-PAGE. b. Visualize the protein bands by Coomassie staining or other methods. Cross-linked complexes will appear as higher molecular weight bands.

-

Identification of Cross-linked Peptides: a. Excise the high molecular weight band corresponding to the cross-linked complex from the gel. b. Perform in-gel tryptic digestion as described in Protocol 2. c. Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: a. Use specialized software to identify the cross-linked peptides. The presence of the iodine mass signature will aid in the identification. b. The identification of a peptide from the bait protein covalently linked to a peptide from the prey protein confirms the interaction and provides information about the binding interface.

Experimental and Logical Workflows

The following diagrams illustrate common experimental and logical workflows in proteomics studies involving iodinated tyrosine derivatives.

Figure 3: General Proteomics Workflow for Iodinated Proteins. This flowchart outlines the key steps involved in a typical proteomics experiment utilizing iodinated proteins, from sample preparation to data analysis and interpretation.

Figure 4: Workflow for Photo-Crosslinking Mass Spectrometry. This diagram details the experimental procedure for identifying protein-protein interactions using photo-reactive iodinated tyrosine derivatives.

Conclusion

Iodinated tyrosine derivatives offer a rich and expanding toolkit for proteomics research. From fundamental studies of protein structure and quantification to the intricate analysis of cellular signaling and the development of life-saving radiopharmaceuticals, the applications are broad and impactful. This guide has provided a technical overview of the core principles, quantitative data, and detailed protocols necessary for the effective implementation of these powerful techniques. As mass spectrometry and chemical biology methods continue to advance, the utility of iodinated tyrosine derivatives in unraveling the complexities of the proteome is set to grow even further, promising new insights for researchers, scientists, and drug development professionals alike.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Mass spectrometry-based signal networks elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomics Analysis of Iodination - Creative Proteomics [creative-proteomics.com]

- 4. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling with H-Tyr(3-I)-OH-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern proteomics, enabling the accurate quantification of proteins and the elucidation of complex biological processes. Among the various approaches, metabolic labeling with amino acids containing stable isotopes, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers a robust method for comparative proteomic analysis. This guide focuses on the application of a specific, non-canonical amino acid, H-Tyr(3-I)-OH-¹³C₆ (3-iodo-L-tyrosine with a ¹³C-labeled benzene ring), as a novel probe for quantitative proteomics and drug development research.

The incorporation of H-Tyr(3-I)-OH-¹³C₆ into the proteome allows for the differentiation of cell populations based on a distinct mass shift, facilitating the precise measurement of changes in protein abundance in response to various stimuli or therapeutic interventions. The presence of iodine in this amino acid analog also opens up unique possibilities for studying protein structure and function, as well as for tracing the metabolic fate of tyrosine in cellular pathways. This document provides a comprehensive overview of the principles, experimental protocols, and potential applications of stable isotope labeling with H-Tyr(3-I)-OH-¹³C₆.

Core Principles

Stable isotope labeling with H-Tyr(3-I)-OH-¹³C₆ follows the general principles of metabolic labeling. Cells are cultured in a medium where the natural L-tyrosine is replaced with H-Tyr(3-I)-OH-¹³C₆. As cells grow and synthesize new proteins, this "heavy" amino acid analog is incorporated into the polypeptide chains.

For a typical quantitative proteomics experiment, two cell populations are cultured in parallel: a "light" control group grown with natural L-tyrosine and a "heavy" experimental group grown with H-Tyr(3-I)-OH-¹³C₆. After the experimental treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides. The resulting peptide mixture is then analyzed by mass spectrometry.

Peptides from the "heavy" population will exhibit a mass shift of +6 Da for each incorporated H-Tyr(3-I)-OH-¹³C₆ residue compared to their "light" counterparts. This mass difference allows for the relative quantification of proteins by comparing the signal intensities of the isotopic peptide pairs.

Data Presentation: Quantitative Proteomic Analysis

The primary output of a stable isotope labeling experiment with H-Tyr(3-I)-OH-¹³C₆ is a quantitative comparison of protein abundance between different experimental conditions. The data is typically presented in a table format, highlighting the proteins that show significant changes in expression.

Table 1: Representative Quantitative Proteomic Data from a H-Tyr(3-I)-OH-¹³C₆ Labeling Experiment

| Protein ID | Gene Name | Protein Name | Log₂(Fold Change) | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.58 | 0.001 | Upregulated |

| P31749 | BAX | Apoptosis regulator BAX | 2.15 | 0.005 | Upregulated |

| P10415 | BCL2 | Apoptosis regulator Bcl-2 | -1.89 | 0.008 | Downregulated |

| P62258 | HSP90B1 | Endoplasmin | 1.50 | 0.021 | Upregulated |

| Q06830 | HSPD1 | 60 kDa heat shock protein, mitochondrial | -1.25 | 0.035 | Downregulated |

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving stable isotope labeling with H-Tyr(3-I)-OH-¹³C₆.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol outlines the steps for incorporating H-Tyr(3-I)-OH-¹³C₆ into the proteome of cultured mammalian cells.

-

Media Preparation:

-

Prepare a custom cell culture medium that is deficient in L-tyrosine. Common basal media like DMEM or RPMI-1640 can be used as a starting point.

-

Supplement the tyrosine-free medium with all other essential amino acids, serum (dialyzed fetal bovine serum is recommended to minimize the concentration of unlabeled tyrosine), and other necessary components.

-

For the "light" medium, add natural L-tyrosine to a final concentration of 0.5 mM.

-

For the "heavy" medium, add H-Tyr(3-I)-OH-¹³C₆ to a final concentration of 0.5 mM. The optimal concentration may need to be determined empirically for different cell lines to ensure efficient incorporation without inducing toxicity.

-

-

Cell Culture and Labeling:

-

Culture the cells of interest in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the respective amino acids.

-

Monitor cell morphology and proliferation to assess any potential toxicity of H-Tyr(3-I)-OH-¹³C₆.

-

-

Experimental Treatment:

-

Once labeling is complete, subject the "heavy" labeled cells to the experimental condition (e.g., drug treatment, stimulation with a growth factor), while the "light" labeled cells serve as the control.

-

-

Cell Harvesting and Lysis:

-

After the treatment period, harvest both "light" and "heavy" cell populations.

-

Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protocol 2: Protein Digestion and Sample Preparation for Mass Spectrometry

This protocol describes the preparation of the labeled protein lysate for mass spectrometry analysis.

-

Protein Quantification:

-

Determine the protein concentration of the combined cell lysate using a standard protein assay (e.g., BCA assay).

-

-

Reduction and Alkylation:

-

Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

-

Protein Digestion:

-

Digest the proteins into peptides using a protease such as trypsin. A typical enzyme-to-protein ratio is 1:50 (w/w).

-

Incubate the mixture overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.

-

Elute the peptides with a solution of 50-80% acetonitrile and 0.1% TFA.

-

Dry the eluted peptides in a vacuum centrifuge.

-

Protocol 3: LC-MS/MS Analysis and Data Processing

This protocol outlines the mass spectrometry analysis and subsequent data processing steps.

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a solution of 0.1% formic acid.

-

Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable gradient to separate the peptides on a reverse-phase column.

-

Acquire MS/MS data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

-

-

Data Analysis:

-

Process the raw MS data using a proteomics software package that supports quantitative analysis of stable isotope-labeled samples (e.g., MaxQuant, Proteome Discoverer).

-

Configure the software to search for peptides containing H-Tyr(3-I)-OH-¹³C₆ as a variable modification, with a mass shift of +6 Da on the tyrosine residue.

-

The software will identify peptide pairs and calculate the "heavy" to "light" (H/L) ratios, which reflect the relative abundance of the corresponding proteins.

-

Perform statistical analysis to identify proteins with significantly altered expression levels.

-

Mandatory Visualizations

Signaling Pathway Diagram

The biological effects of 3-iodotyrosine are linked to thyroid hormone signaling and the inhibition of tyrosine hydroxylase, a key enzyme in the synthesis of catecholamines. Therefore, a potential application of H-Tyr(3-I)-OH-¹³C₆ is to study perturbations in these pathways.

Caption: Thyroid Hormone Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a quantitative proteomics experiment using H-Tyr(3-I)-OH-¹³C₆.

Caption: SILAC Workflow with H-Tyr(3-I)-OH-¹³C₆.

Conclusion

Stable isotope labeling with H-Tyr(3-I)-OH-¹³C₆ represents a powerful and versatile approach for quantitative proteomics. By providing a distinct mass signature, this non-canonical amino acid enables the accurate measurement of changes in protein expression, offering valuable insights into cellular responses to various stimuli and therapeutic agents. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to implement this technique in their studies. The unique properties of the iodinated tyrosine analog also hold promise for future applications in studying protein structure, function, and metabolic pathways, further expanding the toolkit available to the scientific community for addressing complex biological questions.

H-Tyr(3-I)-OH-¹³C₆ as a Tyrosine Hydroxylase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine, a potent inhibitor of tyrosine hydroxylase. The guide details its mechanism of action, quantitative inhibition data, and relevant experimental protocols. Furthermore, it clarifies the specific role of its stable isotope-labeled counterpart, H-Tyr(3-I)-OH-¹³C₆, in quantitative analytical methodologies.

Introduction

Tyrosine hydroxylase (TH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2] This is the rate-limiting step in the synthesis of crucial neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2] Consequently, inhibitors of tyrosine hydroxylase are valuable tools for studying the physiological and pathological roles of catecholamines and hold therapeutic potential for conditions characterized by excessive catecholamine production.[3] H-Tyr(3-I)-OH has been identified as an effective inhibitor of this enzyme.[2]

Mechanism of Action

H-Tyr(3-I)-OH functions as a competitive inhibitor of tyrosine hydroxylase.[2] It competes with the enzyme's natural substrate, L-tyrosine, for binding to the active site.[2] By occupying the active site, H-Tyr(3-I)-OH prevents the hydroxylation of L-tyrosine to L-DOPA, thereby reducing the overall rate of catecholamine synthesis.[2]

Quantitative Inhibition Data

The inhibitory potency of H-Tyr(3-I)-OH on tyrosine hydroxylase has been determined in various studies. The following table summarizes the key quantitative data.

| Parameter | Value | Conditions | Reference |

| Ki | 0.39 µM | Purified beef adrenal tyrosine hydroxylase | [4] |

| Inhibition | 60-70% | 10 µM H-Tyr(3-I)-OH | [2] |

| Inhibition | 100% | 100 µM H-Tyr(3-I)-OH | [2] |

| Inhibition | ~50% | 50 µM 3-iodo-tyrosine (3IT) | [1] |

Signaling and Biochemical Pathways

The primary pathway affected by H-Tyr(3-I)-OH is the catecholamine biosynthesis pathway. By inhibiting the first and rate-limiting step, the production of all subsequent catecholamines is downregulated.

The mechanism of competitive inhibition can be visualized as a direct competition between the substrate (L-Tyrosine) and the inhibitor (H-Tyr(3-I)-OH) for the active site of the Tyrosine Hydroxylase enzyme.

Experimental Protocols

Several methods can be employed to determine the inhibitory activity of H-Tyr(3-I)-OH on tyrosine hydroxylase. Below are detailed protocols for a real-time colorimetric assay and an outline for an HPLC-based method, including the role of H-Tyr(3-I)-OH-¹³C₆.

Real-Time Colorimetric Tyrosine Hydroxylase Activity Assay

This assay monitors the production of L-DOPA in real-time by its oxidation to dopachrome, which can be measured spectrophotometrically.[1]

Materials:

-

Recombinant human tyrosine hydroxylase (hTH)

-

L-Tyrosine

-

3-Iodo-L-tyrosine (H-Tyr(3-I)-OH)

-

Tetrahydrobiopterin (BH₄) or a stable analog like 6,7-dimethyl-5,6,7,8-tetrahydropterine (DMPH₄)

-

Iron (II) sulfate (FeSO₄)

-

HEPES buffer (10 mM, pH 7.0)

-

Sodium periodate (NaIO₄)

-

96-well microplate

-

Spectrophotometric plate reader

Procedure:

-

Preparation of Reaction Mixtures:

-

Mixture A (Enzyme and Cofactors): In a microcentrifuge tube on ice, prepare a mixture containing:

-

10 µg recombinant hTH

-

2.5 µM FeSO₄

-

0.25 mM BH₄ (or DMPH₄)

-

HEPES buffer to the final volume.

-

For inhibition assays, add varying concentrations of H-Tyr(3-I)-OH to this mixture.

-

-

Mixture B (Substrate and Oxidizing Agent): Prepare a mixture containing:

-

10 mM HEPES buffer

-

50 µM L-Tyrosine

-

100 µM Sodium Periodate

-

-

-

Assay Execution:

-

To each well of a 96-well plate, add Mixture A.

-

Initiate the reaction by adding an equal volume of Mixture B to each well.

-

Immediately place the plate in a spectrophotometric plate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 475 nm every 10-30 seconds for 30 minutes.

-

The rate of increase in absorbance is proportional to the rate of L-DOPA production.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration of H-Tyr(3-I)-OH relative to the control (no inhibitor).

-

The concentration of L-DOPA produced can be calculated using the molar extinction coefficient of dopachrome (ε = 3700 M⁻¹ cm⁻¹).[1]

-

HPLC-Based Tyrosine Hydroxylase Activity Assay with LC-MS/MS Quantification

This method involves the direct measurement of L-DOPA production using High-Performance Liquid Chromatography (HPLC). For highly accurate quantification, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed, utilizing a stable isotope-labeled internal standard like H-Tyr(3-I)-OH-¹³C₆.

The Role of H-Tyr(3-I)-OH-¹³C₆:

H-Tyr(3-I)-OH-¹³C₆ is a non-radioactive, stable isotope-labeled version of the inhibitor. In quantitative mass spectrometry, it serves as an ideal internal standard.[5][6] Because it is chemically identical to the unlabeled analyte (H-Tyr(3-I)-OH), it co-elutes during chromatography and experiences the same ionization efficiency and matrix effects in the mass spectrometer.[5] The mass difference due to the ¹³C atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of H-Tyr(3-I)-OH-¹³C₆ to the samples, any variations in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of H-Tyr(3-I)-OH.

General Protocol Outline:

-

Enzymatic Reaction:

-

Perform the tyrosine hydroxylase reaction as described for the colorimetric assay (without the sodium periodate).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an acid, such as perchloric acid.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the reaction mixture to pellet precipitated proteins.

-

To an aliquot of the supernatant, add a known concentration of the internal standard, H-Tyr(3-I)-OH-¹³C₆.

-

The sample may require further cleanup, such as solid-phase extraction (SPE), depending on the complexity of the matrix.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Liquid Chromatography (LC): Separate the analytes on a suitable column (e.g., C18).

-

Tandem Mass Spectrometry (MS/MS):

-

Use electrospray ionization (ESI) in positive or negative ion mode.

-

Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both L-DOPA, H-Tyr(3-I)-OH, and H-Tyr(3-I)-OH-¹³C₆.

-

-

-

Data Analysis:

-

Quantify L-DOPA to determine enzyme activity and inhibition.

-

Quantify H-Tyr(3-I)-OH by calculating the peak area ratio of the analyte to the H-Tyr(3-I)-OH-¹³C₆ internal standard and comparing it to a calibration curve.

-

Conclusion

H-Tyr(3-I)-OH is a well-characterized competitive inhibitor of tyrosine hydroxylase, making it a valuable research tool for modulating the catecholamine biosynthesis pathway. The availability of its stable isotope-labeled form, H-Tyr(3-I)-OH-¹³C₆, further enhances its utility by enabling highly accurate and precise quantification in complex biological samples using LC-MS/MS. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the effects of this inhibitor and to develop robust analytical methods for its study.

References

- 1. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of 3-Iodo-L-Tyrosine: A Technical Guide for Researchers

Abstract: 3-Iodo-L-tyrosine (MIT) is a critical intermediate in thyroid hormone biosynthesis and has garnered research interest for its broader physiological roles. This technical guide provides an in-depth exploration of the metabolic pathways involving 3-iodo-L-tyrosine, tailored for researchers, scientists, and drug development professionals. It covers the biosynthesis of MIT, its incorporation into thyroid hormones, its degradation and iodine salvage, and its interactions with other metabolic pathways. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways to facilitate a comprehensive understanding of 3-iodo-L-tyrosine metabolism.

Introduction

3-Iodo-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine, is a pivotal molecule in vertebrate physiology.[1] Its primary and most well-understood role is as a direct precursor to the thyroid hormones, triiodothyronine (T3) and thyroxine (T4), which are essential regulators of metabolism, growth, and development.[2][3] The synthesis and degradation of 3-iodo-L-tyrosine are tightly regulated processes, primarily occurring within the thyroid gland. Beyond its role in thyroid hormonogenesis, 3-iodo-L-tyrosine has been identified as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, suggesting its potential involvement in neurotransmitter metabolism.[4] This guide will delve into the core metabolic pathways of 3-iodo-L-tyrosine, presenting current knowledge in a structured and accessible format for the scientific community.

Biosynthesis of 3-Iodo-L-Tyrosine

The formation of 3-iodo-L-tyrosine occurs on the protein scaffold of thyroglobulin within the follicular lumen of the thyroid gland.[5] This process, known as iodination, is catalyzed by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide.[5]

Key Enzyme: Thyroid Peroxidase (TPO)

Thyroid peroxidase is a membrane-bound hemoprotein that catalyzes both the iodination of tyrosine residues and the coupling of iodotyrosines to form thyroid hormones.[5] The generation of 3-iodo-L-tyrosine is a critical first step in this cascade.

Reaction:

[Thyroglobulin]-L-tyrosine + I⁻ + H₂O₂ + H⁺ → [Thyroglobulin]-3-iodo-L-tyrosine + 2H₂O[5]

Quantitative Data: Thyroid Peroxidase Kinetics

The kinetic parameters of TPO are crucial for understanding the efficiency and regulation of 3-iodo-L-tyrosine synthesis. While specific Km and Vmax values for the formation of 3-iodo-L-tyrosine from L-tyrosine by TPO are not extensively tabulated in the literature, studies have characterized the overall iodination and oxidation reactions catalyzed by TPO.

| Substrate/Reaction | Enzyme | Species | Km | Vmax | Catalytic Efficiency (kcat/Km) | Reference |

| L-Tyrosine to MIT | TPO | Rat | High Affinity | High Reaction Rate | High | [6] |

| MIT to DIT | TPO | Rat | Highest Affinity | Moderate Reaction Rate | Highest | [6] |

| rT3 | D1 | Cat | 11 µM | - | 3 | [7] |

| rT3S | D1 | Cat | - | - | 81 | [7] |

Note: The terms "High," "Moderate," and "Low" are used to describe the relative values as presented in the source material. For rT3 and rT3S, the values represent Vmax/Km.

Role in Thyroid Hormone Synthesis

Once formed, 3-iodo-L-tyrosine residues on thyroglobulin can be further iodinated to form 3,5-diiodo-L-tyrosine (DIT) or can be coupled with a DIT residue to form triiodothyronine (T3).[8]

Coupling Reaction for T3 formation:

[Thyroglobulin]-3-iodo-L-tyrosine + [Thyroglobulin]-3,5-diiodo-L-tyrosine → [Thyroglobulin]-3,5,3'-triiodothyronine (T3) + dehydroalanine residue[5]

Visualization of Thyroid Hormone Synthesis

The following diagram illustrates the central role of 3-iodo-L-tyrosine in the synthesis of thyroid hormones.

References

- 1. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]

- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 6. In vitro assays for characterization of distinct multiple catalytic activities of thyroid peroxidase using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis for the substrate selectivity of cat type I iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Revolutionizing Quantitative Proteomics: A Protocol for SILAC Labeling with H-Tyr(3-I)-OH-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3][4] This technique facilitates the accurate comparison of protein abundance between different cell populations by incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which can then be distinguished from a "light" control population grown with natural amino acids.[2][3][4] While traditionally employing labeled lysine and arginine, the use of other amino acids, such as tyrosine, has expanded the applications of SILAC, particularly in the study of signaling pathways.[2][5]

This document provides a detailed protocol and application notes for a specialized SILAC approach utilizing H-Tyr(3-I)-OH-¹³C₆, a heavy, iodinated tyrosine analog. This novel labeling reagent offers unique advantages for specific applications in proteomics, particularly in the investigation of tyrosine kinase signaling and drug discovery. The presence of iodine provides an additional unique mass signature and potential for alternative fragmentation, while the ¹³C₆ labeling ensures a distinct mass shift for quantification.

Key Applications:

-

Tyrosine Kinase Signaling: The use of heavy-labeled tyrosine is particularly advantageous for studying tyrosine kinase substrates and the dynamics of protein tyrosine phosphorylation.[2][5] By specifically labeling the tyrosine residues, researchers can more easily identify and quantify changes in phosphorylation events upon stimulation or drug treatment.

-